N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core substituted with a benzo[d]thiazol-2-yl group, a furan-2-ylmethyl moiety, and a 4-methoxyphenylsulfonyl group. This compound shares structural motifs with pharmacologically active agents, particularly those targeting inflammation, pain, or infectious diseases, as suggested by analogs containing benzo[d]thiazole, sulfonyl, and heterocyclic groups . The 4-methoxyphenylsulfonyl group may influence metabolic stability and receptor binding, while the furan and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-31-17-10-12-19(13-11-17)34(29,30)27-14-4-8-21(27)23(28)26(16-18-6-5-15-32-18)24-25-20-7-2-3-9-22(20)33-24/h2-3,5-7,9-13,15,21H,4,8,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHWDLYJUGSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antitubercular Activity :
- Analogs like 11c and 11e (furan and thiazole derivatives) showed activity against drug-resistant tuberculosis strains, suggesting the target compound may share similar mechanisms .
Spectroscopic and Analytical Data
IR and NMR Signatures :
HRMS Validation :
- Analogs such as 4–20 to 4–26 confirm molecular formulas with <5 ppm mass accuracy, a standard for the target compound’s characterization .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core, followed by coupling with furan derivatives and sulfonylation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C for amide bond formation .
- Catalysts : Bases like triethylamine or DMAP are used to facilitate sulfonylation .
- Purification : Column chromatography or recrystallization ensures >95% purity .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | o-Aminothiophenol, aldehydes (oxidative) | 60–75% | |
| Amide coupling | EDCI/HOBt, DMF, RT | 70–85% | |
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, base | 65–80% |
Q. Which analytical methods are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/amide linkages .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 495.12 for [M+H]⁺) .
- HPLC : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Storage : Lyophilized powder stored at –20°C in inert atmospheres (argon) prevents hydrolysis .
- pH stability : Retains activity in pH 6–8 buffers; avoid extremes (<3 or >10) to prevent sulfonamide degradation .
Advanced Research Questions
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzothiazole ring to improve target binding .
- Heterocycle substitution : Replace furan with pyridine or thiophene to alter pharmacokinetic properties .
- In silico screening : Molecular docking predicts interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
Q. How can contradictory bioactivity data across studies be resolved?
- Analytical validation : Re-test compound identity via NMR and LC-MS to rule out degradation or impurities .
- Dose-response assays : Compare EC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
- Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with proposed targets (e.g., bacterial DNA gyrase) .
- QSAR models : Correlate structural features (e.g., sulfonyl group position) with antimicrobial IC₅₀ values .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Solvent volume reduction : Switch to continuous flow reactors to manage exothermic reactions .
- Catalyst recovery : Immobilize catalysts on silica or polymers to reduce costs .
- Purity maintenance : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
| Modification Type | Reagents | Yield | Bioactivity Change | Reference |
|---|---|---|---|---|
| Benzothiazole fluorination | Selectfluor®, DCM | 55% | Increased COX-2 inhibition | |
| Furan → thiophene substitution | Lawesson’s reagent, toluene | 60% | Enhanced solubility |
Q. Table 2: Analytical Parameters for Stability Testing
| Condition | Test Method | Result |
|---|---|---|
| pH 3.0 (24h) | HPLC | 85% intact |
| pH 7.4 (37°C, 1 week) | NMR | No degradation |
| Light exposure (7 days) | LC-MS | 90% purity retained |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
